4'-Hydroxy Trazodone-d6 is a deuterated derivative of trazodone, an antidepressant medication primarily used to treat major depressive disorder and anxiety disorders. The incorporation of deuterium atoms in its structure allows for enhanced analytical studies, particularly in pharmacokinetics and metabolic pathways. This compound is of significant interest in both clinical and research settings due to its potential applications in understanding the pharmacological properties of trazodone and its metabolites.
The compound is synthesized from trazodone through various chemical processes that incorporate deuterium. Deuterated compounds are often utilized in research for their unique properties, such as improved stability and distinct spectroscopic signatures, which facilitate the study of drug metabolism and interaction mechanisms.
4'-Hydroxy Trazodone-d6 falls under the classification of pharmaceutical compounds, specifically as an antidepressant. It is categorized within the broader class of triazolopyridine derivatives, which are known for their psychoactive properties.
The synthesis of 4'-Hydroxy Trazodone-d6 can be achieved through several methods, including microwave-assisted synthesis and conventional organic synthesis techniques. Notably, one effective method involves the reaction of trazodone with deuterated reagents under controlled conditions to ensure the incorporation of deuterium into the final product.
The molecular structure of 4'-Hydroxy Trazodone-d6 retains the core structure of trazodone but includes deuterium substitutions at specific positions. Its chemical formula can be represented as C19H20D6N4O3S, indicating the presence of six deuterium atoms.
4'-Hydroxy Trazodone-d6 can participate in various chemical reactions typical for organic compounds, including:
The reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve optimal yields while maintaining structural integrity.
The mechanism by which 4'-Hydroxy Trazodone-d6 exerts its effects is similar to that of trazodone. It primarily acts as a serotonin antagonist and reuptake inhibitor (SARI), influencing serotonin levels in the brain.
4'-Hydroxy Trazodone-d6 is primarily used in pharmacological research for:
Deuterium (²H), a stable, non-radioactive hydrogen isotope, alters molecular dynamics due to its higher atomic mass and reduced zero-point energy. In 4'-Hydroxy Trazodone-d6, deuterium atoms replace hydrogen at six positions: the propyl linker connecting the piperazine and triazolopyridinone moieties (specifically at the -CH₂-CH₂-CH₂- segment) . This strategic substitution yields two critical advantages:
Table 1: Structural Characteristics of 4'-Hydroxy Trazodone-d6
Property | Specification |
---|---|
IUPAC Name | 2-[3-[4-(3-Chloro-4-benzyloxyphenyl)-1-piperazinyl]propyl-d₆]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one |
CAS Number | 1794752-37-6 |
Molecular Formula | C₂₆H₂₂D₆ClN₅O₂ (or C₂₆H₂₈ClN₅O₂ with D-replacement) |
Exact Mass | 483.231 g/mol |
SMILES Notation | C([2H])(N1CCN(CC1)c2ccc(OCc3ccccc3)c(Cl)c2)C([2H])([2H])C([2H])([2H])N4N=C5C=CC=CN5C4=O |
Isotopic Purity | ≥99% (typically specified for research-grade material) |
This deuterated tracer addresses two key challenges in neuropharmacology: mapping trazodone’s metabolic fate and quantifying exposure of its bioactive metabolite.
Metabolic Pathway Elucidation: As the major oxidative metabolite of trazodone, 4'-Hydroxy Trazodone contributes significantly to parent drug clearance. Administering 4'-Hydroxy Trazodone-d6 alongside trazodone allows researchers to track temporal changes in metabolite formation via LC-MS/MS, distinguishing exogenous tracer from endogenous metabolites. Studies confirm it undergoes further Phase II glucuronidation, explaining urinary elimination patterns [3].
Table 2: Analytical Applications of 4'-Hydroxy Trazodone-d6
Application | Method | Advantage |
---|---|---|
Pharmacokinetic Tracers | LC-MS/MS with MRM | Eliminates cross-talk between analyte/internal standard signals |
Metabolic Stability Assays | Hepatocyte incubations | Distinguishes deuterated/non-deuterated metabolites without chromatography |
Tissue Distribution Studies | MALDI Imaging | Spatial mapping of metabolite accumulation in brain/liver |
The integration of deuterium into trazodone mirrors broader trends in isotope-aided drug development:
First Generation (1970s–1990s): Early deuterated antidepressants synthesized for basic research, including deuterated imipramine analogs. These focused on mechanistic studies rather than therapeutic optimization. Limitations included low isotopic purity (>20% protium contamination) and lack of commercial availability [10].
Modern Era (Post-2010): Driven by advances in synthetic chemistry (e.g., metal-catalyzed H/D exchange), deuterated drugs transitioned toward clinical use. Examples include deutetrabenazine (Austedo®) for Huntington’s disease. Concurrently, trazodone derivatives like 4'-Hydroxy Trazodone-d6 emerged as precision tools for:
The synthesis of 4'-Hydroxy Trazodone-d6 employs deuterated alkylating agents (e.g., D₆-1-bromopropane) reacting with trazodone intermediates under reflux conditions, followed by chromatographic purification. This method achieves >99% isotopic enrichment, critical for avoiding "isotope dilution" effects in assays .
Table 3: Evolution of Deuterated Antidepressant Research Tools
Era | Deuterated Compound | Primary Use | Limitations |
---|---|---|---|
1980s | Imipramine-d₆ | Receptor binding assays | Low isotopic purity (70-80%) |
2000s | Fluoxetine-d₅ (Prozac-d₅) | Forensic toxicology | Limited metabolic applications |
Present | 4'-Hydroxy Trazodone-d₆ | Metabolite quantification & pathway mapping | High synthesis cost (>$2,000/g) |
Concluding Remarks
4'-Hydroxy Trazodone-d6 exemplifies the strategic application of deuterium chemistry to overcome pharmacological research challenges. By enabling precise tracking of trazodone’s metabolic fate, it accelerates the development of safer antidepressants and illuminates mechanisms underlying drug efficacy and toxicity. Future applications may include PET tracer development using ¹¹C/¹⁸F-labeled deuterated analogs for real-time CNS imaging.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2